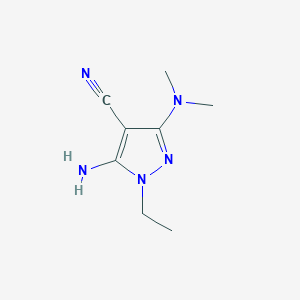
5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate. The reaction proceeds through the loss of dimethylamine, followed by cyclization via nucleophilic attack on the cyano group . This method is efficient and yields the desired pyrazole derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The pyrazole ring is generally resistant to oxidation, but the side chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form pyrazoline or pyrazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate can be used to oxidize the side chains.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can reduce the compound.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazoline and pyrazolidine derivatives.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- 5-Amino-1-(4-methylphenyl)pyrazole
- 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole
Uniqueness
5-Amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its dimethylamino and ethyl substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C8H13N5 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5-amino-3-(dimethylamino)-1-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-4-13-7(10)6(5-9)8(11-13)12(2)3/h4,10H2,1-3H3 |
InChI-Schlüssel |
NETNZLWOFCRYSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)N(C)C)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


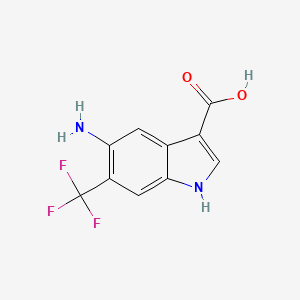
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
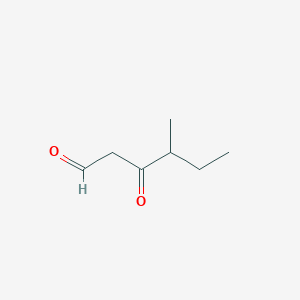
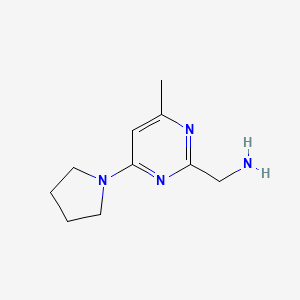
![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)


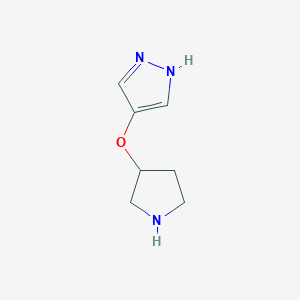
![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)
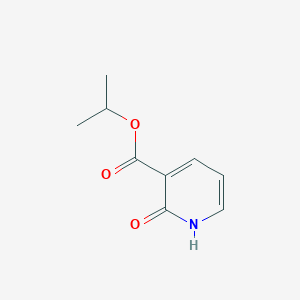
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13336172.png)
![(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336175.png)
![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)
